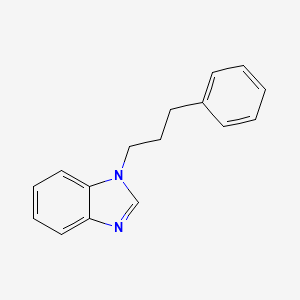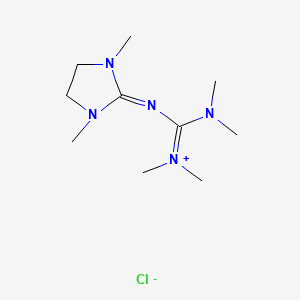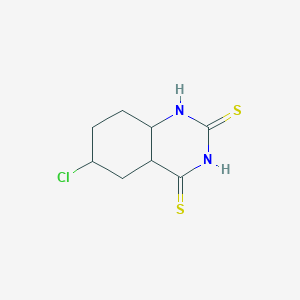
6-Chloro-1,2,3,4-tetrahydroquinazoline-2,4-dithione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-1,2,3,4-tetrahydroquinazoline-2,4-dithione is a heterocyclic compound that belongs to the quinazoline family This compound is characterized by the presence of a chlorine atom at the 6th position and two sulfur atoms at the 2nd and 4th positions of the quinazoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1,2,3,4-tetrahydroquinazoline-2,4-dithione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloro-2-aminobenzonitrile with carbon disulfide in the presence of a base, followed by cyclization to form the desired product. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and catalysts like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-1,2,3,4-tetrahydroquinazoline-2,4-dithione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithione moiety to dithiol.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like primary amines or thiols in the presence of a base (e.g., sodium hydroxide) are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dithiol derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Chloro-1,2,3,4-tetrahydroquinazoline-2,4-dithione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 6-Chloro-1,2,3,4-tetrahydroquinazoline-2,4-dithione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloroquinazoline-2,4(1H,3H)-dione: Similar structure but lacks the dithione moiety.
1,2,3,4-Tetrahydroisoquinoline: Shares the tetrahydroquinoline core but differs in functional groups and substitution patterns.
Uniqueness
6-Chloro-1,2,3,4-tetrahydroquinazoline-2,4-dithione is unique due to the presence of both chlorine and dithione functionalities, which confer distinct chemical reactivity and potential biological activities. This combination of features makes it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
6-chloro-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dithione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2S2/c9-4-1-2-6-5(3-4)7(12)11-8(13)10-6/h4-6H,1-3H2,(H2,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGSVZJXMLRUBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1Cl)C(=S)NC(=S)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,5-Dimethyl-4-piperidin-1-ylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2927431.png)
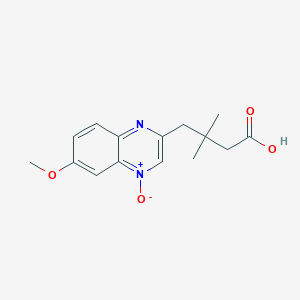
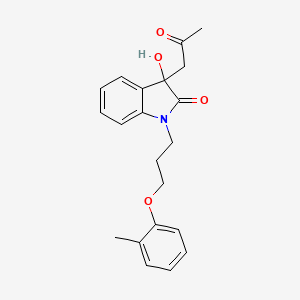
![N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4,5-trimethoxybenzamide](/img/structure/B2927436.png)
![8-(2-hydroxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2927437.png)
![N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]pentanamide](/img/structure/B2927438.png)
![7-imino-N,N,8-trimethyl-7H,8H-pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2927441.png)
![Tert-butyl 2-oxo-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B2927442.png)
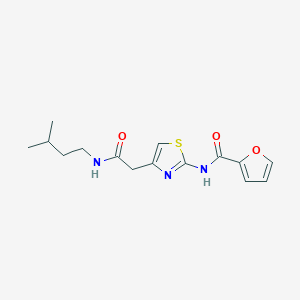
![3-[1-(2-phenylbutanoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione](/img/structure/B2927444.png)
![N,N-DIETHYL-2-[3-({[(3-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-INDOL-1-YL]ACETAMIDE](/img/structure/B2927447.png)
![5-(3,5-dimethylphenyl)-1-(3-fluoro-4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2927449.png)
